![molecular formula C11H15BN2O2 B8230247 [1-(2-Methylpropyl)-1H-indazol-5-yl]boronic acid](/img/structure/B8230247.png)
[1-(2-Methylpropyl)-1H-indazol-5-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Methylpropyl)-1H-indazol-5-yl]boronic acid: is a boronic acid derivative that features an indazole ring substituted with a boronic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Methylpropyl)-1H-indazol-5-yl]boronic acid typically involves the formation of the indazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired indazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize transition metal-catalyzed reactions and may include steps such as the formation of N–N bonds and the use of organometallic reagents under optimized conditions .
Análisis De Reacciones Químicas
Types of Reactions
[1-(2-Methylpropyl)-1H-indazol-5-yl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding boronic esters or alcohols.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura cross-coupling reaction with aryl halides can yield biaryl compounds, while oxidation reactions can produce boronic esters .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(2-Methylpropyl)-1H-indazol-5-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, enabling the formation of carbon-carbon bonds in organic synthesis .
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. The indazole ring is a common scaffold in many bioactive molecules, and the boronic acid group can enhance binding affinity and specificity to biological targets .
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and catalysts. Its unique chemical properties allow for the creation of materials with specific functionalities .
Mecanismo De Acción
The mechanism of action of [1-(2-Methylpropyl)-1H-indazol-5-yl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The indazole ring can interact with various receptors and enzymes, modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indazole derivatives and boronic acids, such as:
- 1H-indazole-5-boronic acid
- 2H-indazole-3-boronic acid
- Phenylboronic acid
Uniqueness
What sets [1-(2-Methylpropyl)-1H-indazol-5-yl]boronic acid apart is the combination of the indazole ring and the boronic acid group, which provides a unique set of chemical and biological properties. This combination allows for versatile applications in various fields, from organic synthesis to medicinal chemistry .
Propiedades
IUPAC Name |
[1-(2-methylpropyl)indazol-5-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O2/c1-8(2)7-14-11-4-3-10(12(15)16)5-9(11)6-13-14/h3-6,8,15-16H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNKBHGJRSPRTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(N=C2)CC(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

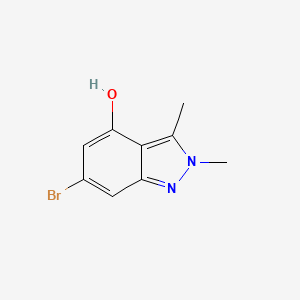
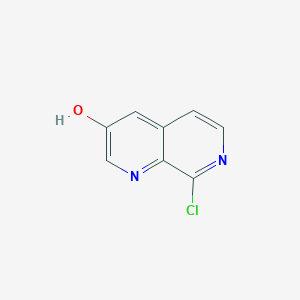
![4-Chloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B8230188.png)
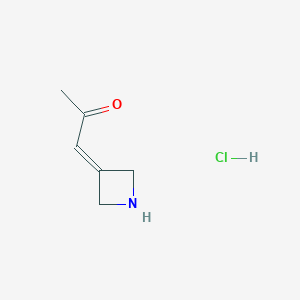
![5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B8230203.png)
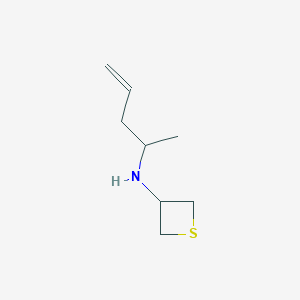
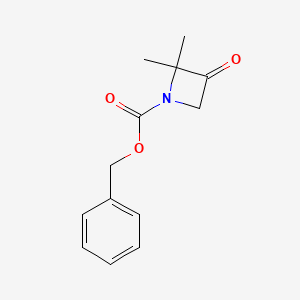
![tert-butyl (2S)-2-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B8230225.png)
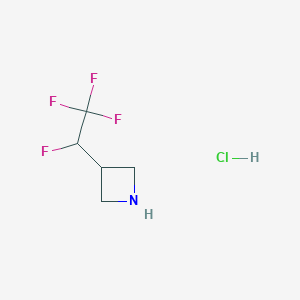
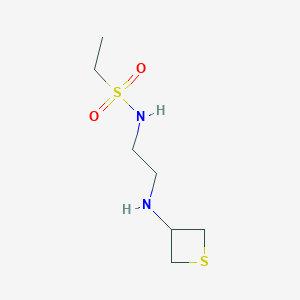
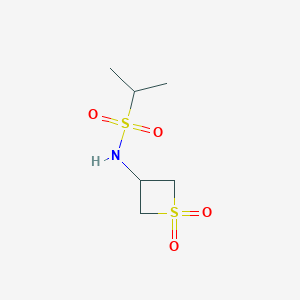

![(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B8230250.png)
